2-bromo-1-(1H-pyrrol-2-yl)ethanone
Description
Significance of Pyrrole (B145914) Scaffold in Organic Synthesis and Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous natural products and pharmacologically active compounds. rsc.orgrsc.org Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its importance. In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological targets. researchgate.netrsc.org Consequently, pyrrole derivatives have been developed as drugs for treating a variety of conditions, including infections, cancer, and neurological disorders. bohrium.comnih.gov The versatility of the pyrrole ring allows for the synthesis of a diverse array of compounds with a broad spectrum of biological activities. rsc.orgrsc.org
Role of α-Haloketones as Versatile Synthetic Intermediates
α-Haloketones, characterized by a halogen atom attached to the carbon adjacent to a carbonyl group, are highly reactive and valuable intermediates in organic synthesis. mdpi.comwikipedia.org The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—allows for a wide range of reactions with various nucleophiles. mdpi.com This dual reactivity makes them key precursors for the construction of complex molecular architectures, especially nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.comnih.gov Their utility is demonstrated in numerous named reactions and as building blocks for the synthesis of important pharmaceutical compounds. mdpi.comresearchgate.net
Overview of Research Trajectories for 2-Bromo-1-(1H-pyrrol-2-yl)ethanone
Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of fused heterocyclic systems. Its bifunctional nature, combining the reactivity of an α-haloketone with the inherent properties of the pyrrole ring, makes it a valuable precursor for constructing various bicyclic and polycyclic aromatic compounds. These resulting heterocyclic structures are often investigated for their potential biological and pharmacological activities.
Key Properties of this compound
| Property | Value |
| CAS Number | 73742-16-2 sigmaaldrich.com |
| Chemical Formula | C₆H₆BrNO sigmaaldrich.com |
| Molecular Weight | 188.02 g/mol |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Solid or liquid sigmaaldrich.com |
| Storage | Sealed in dry, room temperature sigmaaldrich.com |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from pyrrole.
Friedel-Crafts Acylation of Pyrrole
The first step is the acylation of the pyrrole ring to introduce the acetyl group. This is typically achieved through a Friedel-Crafts acylation reaction. A common method involves the reaction of pyrrole with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst to yield 2-acetylpyrrole (B92022) (also known as 1-(1H-pyrrol-2-yl)ethanone). nih.gov
Bromination of 2-Acetylpyrrole
The subsequent step is the α-bromination of the resulting 2-acetylpyrrole. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group. A straightforward method for this transformation is the reaction of the ketone with an electrophilic bromine source, such as bromine (Br₂), often in a suitable solvent like glacial acetic acid. mdpi.comwikipedia.org Other brominating agents like N-Bromosuccinimide (NBS) can also be employed. wikipedia.org
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the two electrophilic sites, making it a valuable precursor for the synthesis of various fused heterocyclic compounds.
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the facile introduction of various substituents at this position.
Synthesis of Pyrrolo[1,2-a]imidazoles
One of the significant applications of this compound is in the synthesis of the pyrrolo[1,2-a]imidazole scaffold. nih.govduke.edu This is typically achieved through a condensation reaction with an appropriate amine-containing reagent. For instance, reaction with aminopyrrolines can lead to the formation of the pyrrolo[1,2-a]imidazole ring system. nih.gov These compounds are of interest due to their potential applications as organocatalysts and in the development of new therapeutic agents. nih.govmdpi.com
Synthesis of Pyrrolo[1,2-a]pyrazines
Similarly, this compound can be used to synthesize pyrrolo[1,2-a]pyrazines. The synthesis often involves the reaction with an α-amino ketone or a related species, leading to the formation of the pyrazine (B50134) ring fused to the pyrrole core. nih.gov These fused systems are also explored for their potential biological activities.
Synthesis of Other Fused Heterocycles
The versatile reactivity of this compound extends to the synthesis of other fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]indoles. rsc.orgrsc.org The specific reaction conditions and the choice of the reacting partner determine the final heterocyclic structure.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXJNRIRUXVBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348717 | |
| Record name | 2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73742-16-2 | |
| Record name | 2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 1 1h Pyrrol 2 Yl Ethanone
Direct Synthetic Routes to 2-Bromo-1-(1H-pyrrol-2-yl)ethanone
Direct synthesis hinges on the α-bromination of the ketone 1-(1H-pyrrol-2-yl)ethanone. This reaction is a specific instance of the broader class of α-halogenation of ketones, which typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively.
The synthesis of this compound is achieved through the α-bromination of 1-(1H-pyrrol-2-yl)ethanone. This precursor, also known as 2-acetylpyrrole (B92022), is an aromatic ketone that can be selectively brominated on the acetyl methyl group. mdpi.comnih.gov The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, but controlling the reaction conditions allows for targeted bromination at the α-position of the ketone.
Under acidic conditions, the ketone is protonated, facilitating the formation of an enol. This enol then attacks a bromine molecule to yield the α-brominated product. The reaction mechanism of α-bromination of acetophenone (B1666503) derivatives, which is analogous, involves the protonation of the carbonyl, followed by attack of a bromide anion on an α-hydrogen to form an enolate, which then attacks a positively charged bromine source. researchgate.net
A variety of brominating agents and conditions can be employed to synthesize α-bromo ketones, allowing for optimization of yield and selectivity. While elemental bromine (Br₂) can be used, it can sometimes lead to side reactions or over-bromination, especially with an activated ring system like pyrrole. asianpubs.org
Alternative reagents are often preferred for their milder nature and higher selectivity. N-Bromosuccinimide (NBS) is a common and effective reagent for α-bromination of ketones, often used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. mdpi.com Another effective reagent is Pyridine (B92270) hydrobromide perbromide (pyridinium tribromide), which is a solid, stable source of bromine that is easier to handle than liquid bromine. researchgate.net
The choice of solvent is also critical. Acetic acid is a common solvent for these reactions, as it can facilitate the enolization step. researchgate.net Other solvents like chloroform (B151607) and carbon tetrachloride have also been reported for the bromination of related heterocyclic ketones. mdpi.com
Table 1: Bromination Reagents and Conditions for Ketones
| Brominating Agent | Catalyst/Conditions | Solvent | Typical Substrate | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic Acid, 38-50°C | Acetic Acid | Knorr Pyrrole | mdpi.com |
| N-Bromosuccinimide (NBS) | AIBN, Boiling | Carbon Tetrachloride | Knorr Pyrrole | mdpi.com |
| Pyridine Hydrobromide Perbromide | 90°C | Acetic Acid | 4-chloroacetophenone | researchgate.net |
Precursor Role in the Synthesis of Functionalized Pyrrole Derivatives
The synthetic utility of this compound stems from the reactivity of the α-bromo ketone moiety. The bromine atom is a good leaving group, making the adjacent carbon an electrophilic center ripe for attack by various nucleophiles. nih.govchemicalbook.com
While this compound itself is a pyrrole derivative, the analogous α-bromo aryl ketones are crucial for synthesizing 1-aroylmethylpyrroles. This class of compounds is significant as they form the core structure of marine natural products like Lamellarins. synarchive.com The synthesis involves the N-alkylation of a pyrrole derivative with an α-bromo ketone. For instance, various substituted pyrroles can be reacted with 2-bromo-1-(2-aminophenyl)ethan-1-one in the presence of a base like potassium carbonate in DMF to yield the corresponding 1-aroylmethylpyrrole. synarchive.com This highlights the general reactivity pattern where the nitrogen of a pyrrole ring acts as a nucleophile to displace the bromine from an α-bromo ketone.
The bromine atom in this compound can be readily displaced by a wide range of nucleophiles in a reaction known as nucleophilic substitution. nih.gov This reaction, which can proceed through an SN1 or SN2 mechanism, allows for the introduction of diverse functional groups onto the pyrrole scaffold. libretexts.org This versatility makes the compound a valuable building block in combinatorial chemistry and for the synthesis of compound libraries.
The reaction involves a nucleophile attacking the electrophilic carbon atom bonded to the bromine, leading to the formation of a new bond and the expulsion of the bromide ion. chemicalbook.com A variety of nucleophiles can be employed, leading to a host of new pyrrole derivatives.
Table 2: Examples of Nucleophilic Substitution with this compound
| Nucleophile | Reagent Type | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amines (R-NH₂) | N-Nucleophile | C-N Bond | α-Amino ketones |
| Thioamides/Thiourea | S-Nucleophile | C-S Bond | Precursor to Thiazoles |
| Alcohols (R-OH) / Phenols (Ar-OH) | O-Nucleophile | C-O Bond | α-Alkoxy/Aryloxy ketones |
| Carboxylates (R-COO⁻) | O-Nucleophile | C-O Bond | α-Acyloxy ketones |
A significant application of this compound is its use as a key reactant in cyclization reactions to form fused heterocyclic systems. These reactions often involve an initial nucleophilic substitution followed by an intramolecular condensation.
Hantzsch Thiazole (B1198619) Synthesis: A classic example is the Hantzsch thiazole synthesis, where an α-halo ketone reacts with a thioamide. synarchive.com Reacting this compound with a thioamide (like thiourea) would lead to the formation of a 2-amino-4-(1H-pyrrol-2-yl)thiazole. youtube.comorganic-chemistry.orgacgpubs.org The reaction mechanism involves the initial S-nucleophilic attack of the thioamide on the α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
Imidazo[1,2-a]pyridine Synthesis: Another important cyclization is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many biologically active compounds. tci-thaijo.orgrsc.org This is typically achieved by reacting an α-bromo ketone with a 2-aminopyridine (B139424) derivative. The reaction proceeds via N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the amino group and the ketone, and subsequent dehydration to form the fused bicyclic system. tci-thaijo.orgorganic-chemistry.org Using this compound in this reaction would yield 2-(1H-pyrrol-2-yl)imidazo[1,2-a]pyridine derivatives.
Other Fused Systems: The reactivity of the α-bromo ketone can be harnessed to create a variety of other fused systems. For example, α-bromoacetophenones are used as precursors to form cycloimmonium N-ylides, which then undergo 1,3-dipolar cycloaddition reactions to build pyrrolo-fused heterocycles like pyrrolo[1,2-a]quinolines. mdpi.com This strategy demonstrates the broad potential of using this compound to construct complex, polycyclic aromatic systems.
Green Chemistry Approaches in this compound Synthesis and Utilization
The development of environmentally benign synthetic methods is a central focus of modern chemistry. In the context of synthesizing and utilizing this compound, green chemistry principles offer a pathway to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific research on green methodologies for this particular compound is not extensively documented, the broader field of pyrrole synthesis provides valuable insights into applicable eco-friendly strategies.
The pyrrole ring is a significant structural motif in a wide array of natural products, pharmaceuticals, and advanced materials. scirp.orgnih.gov Traditional methods for the synthesis of pyrroles and their derivatives often involve harsh reaction conditions, volatile organic solvents, and the generation of substantial waste. scirp.org Consequently, there is a continuous drive to develop more sustainable alternatives.
Green chemistry approaches applicable to the synthesis of this compound can be extrapolated from general advancements in pyrrole synthesis. These strategies primarily focus on the core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. researchgate.net
One promising strategy is the use of aqueous media for the synthesis of the pyrrole core. scirp.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the successful synthesis of substituted pyrroles through multicomponent reactions in water, which can offer high yields and simple work-up procedures. scirp.orgsemanticscholar.org For instance, a DABCO-promoted synthesis of substituted pyrroles in an aqueous medium highlights a more eco-friendly approach compared to methods relying on chlorinated or high-boiling organic solvents. scirp.org
Furthermore, the choice of catalyst plays a crucial role in the greening of synthetic processes. The development of sustainable catalytic systems, such as those employing iridium for pyrrole synthesis from renewable secondary alcohols and amino alcohols, represents a significant advancement. nih.gov Such catalytic methods can operate under mild conditions and tolerate a variety of functional groups, which is pertinent for the synthesis of a functionalized molecule like this compound. nih.gov The use of reusable catalysts also aligns with the principles of waste reduction.
In the utilization of this compound as a synthetic intermediate, green chemistry principles can be applied to subsequent reaction steps. For example, in reactions where the bromoacetyl group is a key functional handle, such as in the synthesis of more complex heterocyclic structures, the use of one-pot tandem reactions can be beneficial. scilit.com One-pot syntheses reduce the need for intermediate isolation and purification steps, thereby minimizing solvent usage and waste generation.
The following table summarizes potential green chemistry approaches for the synthesis and utilization of this compound, based on established green methodologies for pyrrole derivatives.
| Green Chemistry Approach | Description | Potential Advantages | Supporting Research Findings |
| Aqueous Phase Synthesis | Performing the synthesis of the pyrrole ring in water instead of traditional organic solvents. | Reduces the use of volatile organic compounds (VOCs), is non-toxic, and cost-effective. | DABCO-catalyzed synthesis of substituted pyrroles in water has been shown to be efficient and convenient. scirp.org |
| Sustainable Catalysis | Employing reusable and environmentally benign catalysts, such as iridium-based catalysts. | Mild reaction conditions, high functional group tolerance, and potential for catalyst recycling. | Iridium-catalyzed synthesis of pyrroles from renewable alcohols demonstrates a sustainable pathway. nih.gov |
| Multicomponent Reactions (MCRs) | Combining multiple starting materials in a single reaction vessel to form the final product in one step. | High atom economy, reduced reaction time, and simplified purification processes. | MCRs in aqueous media have been successfully used for the synthesis of various substituted pyrroles. scirp.org |
| One-Pot Tandem Reactions | Designing a sequence of reactions to occur in the same pot, avoiding the isolation of intermediates. | Minimizes solvent waste, reduces energy consumption for purification, and improves overall efficiency. | Tandem alkylation-reduction of 2-acylpyrroles provides a convenient one-pot route to other pyrrole derivatives. scilit.com |
By integrating these green chemistry strategies, the synthesis and subsequent chemical transformations of this compound can be made more sustainable and environmentally responsible. The continuous development of novel green methodologies will further contribute to cleaner processes in the production of valuable chemical compounds. rsc.orgsemanticscholar.orgjcchems.com
Reactivity and Mechanistic Investigations of 2 Bromo 1 1h Pyrrol 2 Yl Ethanone
Electrophilic Nature of the Carbonyl-Adjacent Bromine Atom
The reactivity of α-haloketones like 2-bromo-1-(1H-pyrrol-2-yl)ethanone is significantly influenced by the electronic interplay between the halogen and the carbonyl group. The carbonyl group is strongly electron-withdrawing, which has a profound effect on the adjacent carbon-bromine bond. nih.gov This inductive effect increases the polarity of the C-Br bond, rendering the α-carbon more electron-deficient and, consequently, a potent electrophilic site. nih.gov
Nucleophilic Substitution Reactions at the α-Carbon
The enhanced electrophilicity of the α-carbon in this compound makes it highly susceptible to nucleophilic attack. Nucleophilic substitution reactions at this position are a common and synthetically valuable transformation for α-haloketones. nih.govuci.edu These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion. uci.edu
The rate of these bimolecular nucleophilic substitution reactions is significantly enhanced in α-haloketones compared to corresponding alkyl halides. nih.gov This heightened reactivity is attributed to the electronic influence of the adjacent carbonyl group. nih.gov The carbonyl group helps to delocalize the partial negative charge that develops on the transition state of the SN2 reaction, thereby lowering the activation energy. youtube.com
A variety of nucleophiles can participate in these reactions, leading to the formation of a diverse array of α-substituted pyrrole (B145914) derivatives. For instance, reactions with amines can yield α-amino ketones, and the use of other nucleophiles allows for the introduction of various functional groups at the α-position. These α-substituted products are themselves valuable precursors for further synthetic transformations.
Radical Reactions and Photoredox Catalysis Involving Haloketones
While ionic reactions are prevalent, α-haloketones can also participate in radical reactions. The carbon-bromine bond can be cleaved homolytically to generate a radical intermediate. This reactivity can be harnessed in various synthetic methodologies.
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions using visible light. youtube.comyoutube.com α-Haloketones are excellent substrates for photoredox-mediated transformations. In a typical photoredox cycle, a photocatalyst, upon excitation by light, can engage in a single electron transfer (SET) with the α-haloketone. youtube.com This can lead to the reductive cleavage of the carbon-bromine bond, forming a carbon-centered radical. This radical can then participate in a variety of bond-forming reactions.
For example, a photoredox catalyst can be excited and then reduced by a sacrificial electron donor to generate a potent reductant. youtube.com This reductant can then transfer an electron to the α-haloketone, leading to its fragmentation and the formation of the desired radical intermediate. This strategy has been employed for a range of transformations, including dehalogenations and the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While specific IR data for 2-bromo-1-(1H-pyrrol-2-yl)ethanone is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from the analysis of closely related 2-acylpyrroles. researchgate.netrsc.org The IR spectra of these compounds are dominated by bands corresponding to the N-H and carbonyl (C=O) stretching vibrations, which are sensitive to the molecular environment and conformation.
For 2-acylpyrroles, the presence of both a proton donor (N-H) and a proton acceptor (C=O) group allows for the formation of intermolecular hydrogen bonds, often resulting in the formation of cyclic dimers. researchgate.netlongdom.org This interaction significantly influences the position and shape of the N-H and C=O absorption bands.
Key IR Absorption Bands for Related 2-Acylpyrroles:
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3400-3200 | The position is sensitive to hydrogen bonding. In dilute solutions, a sharp band for the free N-H is observed, while in concentrated solutions or the solid state, a broad band at lower frequency indicates intermolecular hydrogen bonding. researchgate.net |
| C=O | Stretching | 1650-1630 | The carbonyl stretching frequency in 2-acylpyrroles is typically lower than that of simple ketones due to conjugation with the pyrrole (B145914) ring. The formation of hydrogen bonds with the N-H group can cause a further shift to lower wavenumbers. researchgate.netresearchgate.net |
| C-N | Stretching | 1300-1200 | Characteristic stretching vibration of the pyrrole ring. |
| C-Br | Stretching | 600-500 | The carbon-bromine stretching vibration is expected in this region, although it can sometimes be weak and difficult to assign definitively. |
This table is generated based on data from analogous compounds and general IR spectroscopy principles.
Studies on 2-acetylpyrrole (B92022), a close analogue, show that in carbon tetrachloride solution, the N-H and carbonyl absorption bands are concentration-dependent, providing evidence for intermolecular hydrogen bonding. researchgate.net The family of 2-acylpyrroles has been studied to understand conformational preferences, with IR spectroscopy being a key tool in identifying the s-cis and s-trans isomers. researchgate.netlongdom.org
X-ray Crystallography for Solid-State Structural Determination
In the crystal structure of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, the molecule adopts an s-cis conformation, where the carbonyl oxygen and the pyrrole nitrogen are on the same side of the C-C bond connecting the acyl group to the ring. uni-regensburg.de This conformation is stabilized by the formation of intermolecular hydrogen bonds.
The crystal structure of dipyrromethane derivatives, which consist of two pyrrole rings linked by a methylene (B1212753) group, also provides information on the geometry of the pyrrole ring and its potential for hydrogen bonding. researchgate.net These studies collectively suggest that this compound would likely exhibit a planar pyrrole ring and engage in intermolecular N-H···O hydrogen bonding in the solid state, similar to its chloro-analogue.
Crystallographic Data for an Analogous Compound: 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Conformation | s-cis |
| Key Intermolecular Interaction | N-H···O hydrogen bonds |
Data sourced from a study on pyrrol-2-yl chloromethyl ketone derivatives. uni-regensburg.de
The investigation of such derivatives is crucial for understanding the structure-property relationships in this class of compounds, which are important building blocks in the synthesis of more complex molecules. uni-regensburg.de
Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict a wide range of properties from the ground state geometry to spectroscopic features.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. For 2-bromo-1-(1H-pyrrol-2-yl)ethanone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis. researchgate.netmdpi.com These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions within the molecule.
A combined experimental and computational study on the related 2-acetylpyrrole (B92022) has demonstrated the utility of DFT calculations in accurately predicting gas-phase enthalpies of formation. nih.gov Similar approaches could be applied to this compound to determine its thermodynamic stability.
Table 1: Illustrative Data from DFT Calculations for a Pyrrole (B145914) Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound)
| Parameter | Calculated Value |
|---|---|
| Total Energy | (in Hartrees) |
| Dipole Moment | (in Debye) |
| C1-C2 Bond Length | (in Å) |
| N-H Bond Length | (in Å) |
| C-Br Bond Length | (in Å) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the electron-rich pyrrole ring, while the LUMO may be centered on the electrophilic carbonyl group and the carbon atom bearing the bromine atom. This distribution would suggest that the pyrrole ring is susceptible to electrophilic attack, while the acyl and bromo-methyl groups are prone to nucleophilic attack. Studies on other pyrrole derivatives have successfully used FMO analysis to rationalize their reactivity and electronic transitions. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative and does not represent actual calculated data for this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, bonds, and antibonding orbitals. NBO analysis can quantify hyperconjugative interactions, which are crucial for understanding molecular stability and the anomeric effect. nih.gov
In the case of this compound, NBO analysis would elucidate the delocalization of electron density from the pyrrole ring to the acetyl-bromo moiety and vice versa. It would also provide information on the hybridization of atomic orbitals and the natural atomic charges on each atom, offering a more refined view of the electron distribution than simple population analyses. This information is critical for understanding the polarization of bonds and the reactivity of different sites within the molecule. For instance, NBO analysis of pyrrole-isoxazole derivatives has been used to understand their interaction with anions. nih.gov
Reactivity Prediction and Reaction Pathway Modeling
Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. This is particularly relevant for this compound, which possesses multiple reactive sites.
The Average Local Ionization Energy (ALIE), calculated on the molecular surface, is a powerful descriptor for predicting the sites of electrophilic attack. Regions with lower ALIE values indicate areas where it is easiest to remove an electron, thus identifying the most probable locations for reaction with electrophiles. For this compound, an ALIE surface map would likely highlight the pyrrole ring, particularly the positions ortho and para to the acyl group, as the most susceptible to electrophilic substitution.
Fukui functions are another important tool derived from DFT for predicting reactivity. They identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function for nucleophilic attack (f+) would pinpoint the most electrophilic sites, likely the carbonyl carbon and the carbon atom attached to the bromine. Conversely, the Fukui function for electrophilic attack (f-) would highlight the most nucleophilic sites, which are expected to be on the pyrrole ring. Computational studies on various heterocyclic compounds have effectively used Fukui functions to rationalize their observed reactivity patterns.
Bond Dissociation Energies
Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It represents the enthalpy change when a bond is broken homolytically in the gas phase. For this compound, the C-Br bond is of particular interest as its lability often dictates the compound's reactivity in various chemical transformations.
Computational methods, particularly density functional theory (DFT), are frequently employed to calculate BDEs. The BDE of the C-Br bond in this compound can be estimated by calculating the energies of the parent molecule, the resulting 2-oxo-2-(1H-pyrrol-2-yl)ethyl radical, and the bromine radical.
Table 1: Predicted Bond Dissociation Energies for this compound and Related Compounds
| Bond | Compound | Computational Method | Predicted BDE (kcal/mol) |
| C-Br | 2-bromo-1-phenylethanone | DFT (B3LYP/6-311+G(d,p)) | 68.5 |
| C-H (methyl) | Acetophenone (B1666503) | DFT (G3B3) | 104.7 |
| N-H | Pyrrole | DFT (B3LYP/6-31G(d)) | 112.4 |
Note: Data for this compound is not directly available and is inferred from related structures. The values presented are illustrative and would require specific calculations for confirmation.
The BDE of the C-Br bond in α-bromo ketones is influenced by the stability of the resulting radical. The presence of the adjacent carbonyl group can stabilize the radical through resonance, thus lowering the BDE compared to a simple alkyl bromide. The pyrrole ring, being an electron-rich aromatic system, can further influence the electronic environment and, consequently, the C-Br bond strength.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations can provide detailed information about the interactions of a molecule with its environment, such as a solvent or a biological macromolecule.
For this compound, MD simulations could be particularly insightful for understanding its behavior in solution. For instance, simulations in different solvents could reveal details about solvation shells, hydrogen bonding interactions involving the pyrrole N-H and the carbonyl oxygen, and the conformational preferences of the molecule.
In the context of its derivatives, if this compound were used as a building block for more complex molecules, such as enzyme inhibitors, MD simulations would be invaluable. They could predict the binding mode of the derivative within the active site of a protein, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the binding free energy. This information is crucial in rational drug design and development.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov For this compound, predicted NMR spectra can help in assigning the signals observed in an experimental spectrum and confirming the structure of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm relative to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole H-3 | 7.0 - 7.2 | 118 - 120 |
| Pyrrole H-4 | 6.2 - 6.4 | 110 - 112 |
| Pyrrole H-5 | 6.8 - 7.0 | 125 - 127 |
| Pyrrole N-H | 9.0 - 10.0 | - |
| CH₂Br | 4.3 - 4.5 | 30 - 35 |
| C=O | - | 185 - 190 |
| Pyrrole C-2 | - | 130 - 132 |
Note: These are estimated ranges based on computational predictions for similar structures. Actual values can vary based on the computational method and solvent used.
Vibrational Frequencies:
Infrared (IR) spectroscopy is another powerful analytical technique for which computational methods can provide valuable predictions. The calculation of vibrational frequencies through methods like DFT can help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. For this compound, key predicted vibrational frequencies would include the C=O stretching frequency (typically around 1680-1700 cm⁻¹), the N-H stretching frequency of the pyrrole ring (around 3300-3400 cm⁻¹), and the C-Br stretching frequency (typically in the range of 500-600 cm⁻¹).
These computational predictions, when combined with experimental data, provide a comprehensive understanding of the chemical and physical properties of this compound.
Applications in Organic Synthesis
Building Block for Diverse Heterocyclic Scaffolds
The bifunctional nature of 2-bromo-1-(1H-pyrrol-2-yl)ethanone makes it an ideal building block for constructing fused heterocyclic systems. The α-bromo ketone moiety is a classic electrophile for reactions with various nucleophiles, leading to the formation of five- and six-membered rings, while the pyrrole (B145914) nitrogen can participate in cyclization reactions to form fused ring systems.
Pyrrolo[2,1-b]organic-chemistry.orgbenzazepines and Pyrrolo[2,1-b]organic-chemistry.orgchemicalbook.combenzothiazepines
While direct synthetic routes to pyrrolo[2,1-b] organic-chemistry.orgbenzazepines and pyrrolo[2,1-b] organic-chemistry.orgchemicalbook.combenzothiazepines using this compound are not extensively documented, the synthesis of related fused pyrrole systems highlights the potential of such precursors. For instance, the synthesis of the isomeric pyrrolo[2,1-c] organic-chemistry.orgnih.govbenzodiazepine (PBD) core, found in a class of antitumour antibiotics, often involves the cyclization of a pyrrole-2-carboxaldehyde or a related derivative with an appropriately substituted aminobenzoyl moiety. nih.gov Similarly, a novel approach to the pyrrolo[2,1-b] organic-chemistry.orgnih.govbenzothiazole scaffold has been developed through a nucleophile-induced ring contraction of a larger 3-aroylpyrrolo[2,1-c] organic-chemistry.orgnih.govbenzothiazine-1,2,4-trione system. beilstein-journals.org This process involves the formation of a 1-(2-thiophenyl)pyrrole intermediate which then undergoes intramolecular cyclization. beilstein-journals.org These examples demonstrate that 2-acylpyrrole derivatives are fundamental to constructing complex fused heterocyclic systems, suggesting the potential utility of this compound in analogous synthetic strategies for related scaffolds.
Thiazole (B1198619) Derivatives
A significant application of this compound is in the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. orgsyn.org When this compound is used as the α-haloketone, it reacts with thioamides, such as thiourea, to yield 2-amino-4-(1H-pyrrol-2-yl)thiazoles.
The reaction is a robust and straightforward method for accessing thiazoles bearing a pyrrole substituent. nih.govnist.gov The general mechanism involves the initial S-alkylation of the thioamide by the α-bromoketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This method's efficiency makes it a cornerstone in the synthesis of functionalized thiazoles. hud.ac.uk
Table 1: Synthesis of Thiazole Derivatives from α-Bromoketones
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference(s) |
| This compound | Thiourea | 2-Amino-4-(1H-pyrrol-2-yl)thiazole | Hantzsch Thiazole Synthesis | nih.gov, nist.gov |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Substituted 4-phenyl-1,3-thiazole derivatives | Hantzsch Thiazole Synthesis | nist.gov |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxy-6-methyl-3-(2-amino-1,3-thiazol-4-yl)-2H-pyran-2-one | Hantzsch Thiazole Synthesis | hud.ac.uk |
Pyrazole (B372694) and Pyrazoline Derivatives
The synthesis of pyrazoles and their partially saturated pyrazoline counterparts can be achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). organic-chemistry.orgnih.govorganic-chemistry.org The α-bromo ketone functionality in this compound allows it to act as a precursor to a 1,3-dielectrophilic species.
A common strategy involves the reaction of the α-bromoketone with a hydrazine derivative. chemicalbook.com For example, condensation with hydrazine can lead to a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. nih.gov While specific examples detailing the reaction of this compound are not prevalent, the general methodology is well-established for other α-bromoketones. This makes the pyrrole-containing analogue a suitable candidate for producing 3-(1H-pyrrol-2-yl)pyrazoles, which are of interest in medicinal chemistry.
Table 2: General Synthesis of Pyrazoles from 1,3-Dielectrophilic Precursors
| Precursor(s) | Reagent | Product Class | Reaction Type | Reference(s) |
| α,β-Unsaturated Aldehyde/Ketone | Hydrazine Salt | Substituted Pyrazole | Condensation/Oxidation | chemicalbook.com |
| α-Bromoketone, Aldehyde, Hydrazine | Pyrazoline | Condensation | organic-chemistry.org | |
| Ketone, Aldehyde, Hydrazine | Pyrazoline, then Pyrazole | Condensation, then Oxidation | chemicalbook.com |
Indazole Derivatives
The synthesis of indazoles typically proceeds from starting materials containing a pre-formed benzene (B151609) ring with ortho-directing groups, such as 2-halobenzaldehydes, 2-aminobenzonitriles, or 2-nitrobenzyl derivatives. organic-chemistry.orgchemicalbook.comnih.gov Common methods include the condensation of o-halobenzaldehydes with hydrazine or the cyclization of o-nitrobenzylidene amines. chemicalbook.comnih.gov The literature does not widely report the use of α-bromoketones like this compound as direct precursors for the construction of the indazole ring system. The established synthetic pathways to indazoles generally rely on building the pyrazole ring onto an existing, appropriately substituted benzene ring, a strategy for which this compound is not an ideal starting material.
Precursor to Natural Product Analogues (e.g., Lamellarins, Lukianols)
A key application of α-bromo ketones is in the synthesis of analogues of complex natural products. Specifically, substituted 2-bromo-ethanone derivatives are crucial intermediates in the synthesis of analogues of lamellarin and lukianol marine alkaloids, which are known for their cytotoxic activities.
In a reported synthesis, a highly substituted pyrrole, methyl-3,4-bis(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate, was subjected to N-alkylation with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of a base. nih.gov This reaction attaches the keto-ethyl side chain to the pyrrole nitrogen, forming the core structure of a lamellarin O analogue. nih.gov This intermediate can then be further transformed. For instance, saponification of the methyl ester followed by cyclization can yield a lukianol A analogue. nih.gov This strategy demonstrates the value of α-bromo ketones in the final-stage functionalization of complex pyrrole cores to access these biologically important marine natural product families.
Table 3: Synthesis of Lamellarin and Lukianol Analogues
| Pyrrole Precursor | Alkylating Agent | Product | Reaction Type | Reference(s) |
| Methyl-3,4-bis(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | Lamellarin O analogue | N-alkylation | nih.gov |
| Lamellarin O analogue (ester) | LiOH, then Ac₂O/NaOAc | Lukianol A analogue | Saponification/Cyclization | nih.gov |
Intermediate in the Synthesis of Functionalized Organometallic Compounds
The application of this compound as a direct intermediate in the synthesis of functionalized organometallic compounds is not extensively documented in the reviewed literature. While organometallic reagents are widely used in the synthesis and functionalization of heterocyclic compounds, including pyrroles, specific examples detailing the metalation or cross-coupling reactions directly involving this compound are scarce. In principle, the bromine atom could participate in cross-coupling reactions, or the pyrrole ring could be subjected to metalation, but these specific applications for this particular molecule are not well-established.
Ligand Design in Coordination Chemistry and Catalysis (for phosphine-substituted derivatives)
The compound this compound serves as a valuable synthetic precursor for the design of specialized phosphine (B1218219) ligands. By replacing the bromine atom with a phosphine group, a bifunctional ligand is created, featuring both a soft phosphorus donor and a hard oxygen donor from the ketone group. This arrangement is highly desirable for creating versatile ligands for coordination chemistry and homogeneous catalysis.
A prime example of such a ligand is 2-(diphenylphosphino)-1-(1H-pyrrol-2-yl)ethanone . While direct synthesis from the bromo-precursor is not extensively documented, its formation is chemically feasible through established methods such as palladium-catalyzed phosphination or nucleophilic substitution with a diphenylphosphide salt (e.g., KPPh₂). The resulting molecule incorporates a pyrrole ring, a keto group, and a phosphine moiety, making it a potentially powerful P,O-chelating ligand.
The pyrrole moiety itself is a versatile foundation for ligand construction, with 2-(phosphino)pyrroles being a notable subclass employed in a wide range of catalytic reactions, including carbonylation, C–H functionalization, and hydrogenation. nih.gov The presence of the adjacent acetyl group in 2-(diphenylphosphino)-1-(1H-pyrrol-2-yl)ethanone introduces a hemilabile oxygen donor. Hemilability is a crucial concept in catalysis where a ligand can reversibly bind to a metal center through one or more donor atoms, creating a vacant coordination site "on demand" for substrate binding and activation. nih.gov
Coordination Chemistry
The coordination behavior of keto-phosphine ligands is well-studied. Research on analogous keto-functionalized N-pyrrolyl phosphine ligands, such as PR₂{NC₄H₃C(O)Me-2}, demonstrates their ability to form stable complexes with transition metals like rhodium(I). rsc.orgbath.ac.uk These ligands can coordinate to the metal center in different modes. For instance, in the reaction with [Rh(μ-Cl)(CO)₂]₂, they can form square-planar P,O-chelate complexes of the type [RhCl(CO)(L-κ²P,O)]. rsc.org However, in the presence of excess ligand, complexes such as [RhCl(CO)(L)₂] can form, where the ligands may be monodentate (κ¹-P) or exhibit fluxional behavior between coordinated and uncoordinated keto groups. rsc.orgbath.ac.uk
The proposed ligand, 2-(diphenylphosphino)-1-(1H-pyrrol-2-yl)ethanone, would be expected to exhibit similar versatility, coordinating to a metal center either solely through its phosphorus atom or as a bidentate P,O-chelate, forming a stable five-membered ring. This chelation can enhance the stability of the resulting metal complex.
| Ligand/Complex Type | Potential Coordination Modes | Metal Center Examples | Key Structural Features |
| 2-(diphenylphosphino)-1-(1H-pyrrol-2-yl)ethanone | Monodentate (κ¹-P) | Pd(II), Rh(I), Ni(II) | Ligand binds only through the phosphorus atom. |
| Bidentate (κ²-P,O) | Pd(II), Rh(I) | Ligand forms a stable 5-membered chelate ring involving phosphorus and the carbonyl oxygen. rsc.org | |
| Rhodium Carbonyl Complex | [RhCl(CO)(L-κ²P,O)] | Rh(I) | Square-planar complex with the ligand acting as a P,O-chelate. rsc.orgbath.ac.uk |
| Bis-ligand Rhodium Complex | cis-[Rh(L-κ²P,O)₂]⁺ | Rh(I) | Octahedral complex with two chelating P,O-ligands. rsc.orgbath.ac.uk |
Applications in Catalysis
The true value of such ligand design lies in the catalytic activity of the corresponding metal complexes. Phosphine ligands are cornerstones of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, due to their ability to influence the electronic and steric environment of the metal center. acs.org The use of bulky and electron-rich phosphines is known to enhance the rates of both oxidative addition and reductive elimination, key steps in many catalytic cycles. acs.org
Complexes formed from ligands like 2-(diphenylphosphino)-1-(1H-pyrrol-2-yl)ethanone are promising candidates for various catalytic transformations. The combination of a pyrrole-phosphine with a hemilabile keto group can provide the catalyst with a balance of stability and reactivity. Palladium complexes of iminophosphine ligands, which also feature a P,N-chelate structure, have shown high efficiency in Suzuki-Miyaura coupling reactions. core.ac.ukresearchgate.net It is reasonable to expect that a Pd(II) complex of a P,O-chelating pyrrolyl phosphine would also be an effective catalyst for such C-C bond-forming reactions. The catalytic cycle would involve the dissociation of the weaker oxygen-metal bond to open a coordination site for the oxidative addition of an aryl halide, followed by the subsequent steps of transmetalation and reductive elimination.
The table below presents representative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with related P,N- and P,O-type ligands, illustrating the potential performance of systems derived from 2-(diphenylphosphino)-1-(1H-pyrrol-2-yl)ethanone.
| Catalyst System (Ligand) | Reaction | Substrates | Yield (%) | Source |
| Pd(OAc)₂ / Iminophosphine | Suzuki-Miyaura Coupling | 4-Bromoacetophenone + Phenylboronic acid | 98 | core.ac.uk |
| Pd(OAc)₂ / Iminophosphine | Suzuki-Miyaura Coupling | 4-Bromotoluene + Phenylboronic acid | 97 | core.ac.uk |
| Ni-complex / Ligand L2¹ | Kumada Coupling | 4-Chlorotoluene + Phenylmagnesium bromide | 69 | acs.org |
| Pd-complex / Azopyridyl-triazole | Suzuki-Miyaura Coupling | 4-Iodobenzonitrile + Phenylboronic acid | ~20 (dark), 37 (after 24h) | nih.gov |
¹Ligand L2 is 2-(diphenylphosphino)methylpyrrole, a structurally similar C2-pyrrolyl phosphine. acs.org
Medicinal Chemistry and Pharmacological Relevance of Pyrrole Derivatives
Structure-Activity Relationship (SAR) Studies of Pyrrole-Containing Compounds
The biological activity of pyrrole (B145914) derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with enhanced potency and selectivity. nih.govmedchemexpress.cn For pyrrole-containing compounds, SAR studies have revealed several key insights.
The nature and position of substituents on the pyrrole ring play a critical role in determining the pharmacological activity. nih.gov For instance, in a series of 1,2,3,4-tetrasubstituted pyrrole derivatives, the type of substituent on the phenyl ring at the N-position influenced antibacterial efficacy. acgpubs.org However, a precise correlation between the substituent's nature and position and the antibacterial activity was not always straightforward. acgpubs.org
In the context of antiviral activity, studies on pyrrole amidine antibiotics have explored the impact of having mono- or tripyrrole derivatives, highlighting the importance of the number and arrangement of pyrrole units. acs.org Similarly, for cannabinoid receptor agonists, investigations into substitutions at positions 1, 3, and 4 of the pyrrole nucleus have been conducted to understand the SAR. escholarship.org One study found that a 4-bromopyrrole derivative exhibited high affinity for CB(1) and CB(2) receptors. escholarship.org
Furthermore, the introduction of different functional groups can modulate the biological effects. For example, the development of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists involved studying the effects of various substituents on the aniline (B41778) ring system to establish a clear SAR. nih.gov These studies demonstrate that systematic modification of the pyrrole scaffold is a viable strategy for developing novel therapeutic agents. nih.govnih.gov
Antibacterial Potential of Pyrrole Derivatives
Pyrrole and its derivatives have long been recognized for their significant antibacterial properties against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govresearchgate.net
Numerous studies have demonstrated the efficacy of pyrrole derivatives against Gram-positive bacteria. A series of 1,2,3,4-tetrasubstituted pyrrole derivatives showed promising inhibitory effects against Staphylococcus aureus and Bacillus cereus. acgpubs.org In some cases, the activity of these compounds was comparable to or even greater than the standard antibiotic tetracycline. acgpubs.org
Specifically, pyrrole benzamide (B126) derivatives have shown more potent activity against Staphylococcus aureus than against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov Similarly, brominated pyrrole alkaloids such as hymenidin (B1674120), taurodiscapamide A, and oroidin (B1234803) have displayed significant growth inhibition against Staphylococcus aureus and Bacillus subtilis. mdpi.com Certain synthetic pyrrole derivatives have also exhibited considerable activity against S. aureus. researchgate.net
The antibacterial spectrum of pyrrole derivatives also extends to Gram-negative bacteria. nih.gov For example, certain pyrrole-based compounds have been identified as inhibitors of Resistance-Nodulation-Cell Division (RND) type efflux pumps in Escherichia coli and Pseudomonas aeruginosa. nih.gov By inhibiting these pumps, the pyrrole derivatives can restore the efficacy of antibiotics that are normally expelled by the bacteria, representing a promising strategy to combat antibiotic resistance. nih.gov
Studies on brominated alkaloids like hymenidin and taurodiscapamide A have also reported growth inhibition against Escherichia coli and Pseudomonas aeruginosa. mdpi.com Furthermore, some newly synthesized pyrrole derivatives connected with a thiazole (B1198619) ring showed activity against E. coli. researchgate.net However, it has been noted that some classes of pyrrole derivatives, such as certain 1,2,3,4-tetrasubstituted pyrroles, may possess activity primarily against Gram-positive bacteria while showing no inhibition of Gram-negative species like E. coli, P. fluorescens, and S. typhimurium. acgpubs.org
A critical area of research is the development of agents effective against multidrug-resistant (MDR) pathogens. Pyrrole derivatives have shown significant promise in this domain. acgpubs.org Marinopyrrole A derivatives, for instance, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with one derivative being 2-fold more potent than the standard drug vancomycin. nih.gov Another study focused on pyrrole coupled carbothioamide derivatives as a new class of antibacterial agents to tackle MRSA infections. biointerfaceresearch.com One derivative, in particular, showed potent antibacterial activity against MRSA with a MIC of 18±0.20 µg/mL. biointerfaceresearch.com
In the fight against tuberculosis, pyrrole-2-carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Rv. One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited a notable MIC value of 0.7 µg/mL. nih.gov These findings highlight the potential of the pyrrole scaffold in developing novel treatments for challenging MDR infections.
Table 1: Antibacterial Activity of Selected Pyrrole Derivatives
| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12-12.5 µg/mL | nih.gov |
| Marinopyrrole A derivative | MRSA | 0.13–0.255 µg/mL | nih.gov |
| Pyrrole coupled carbothioamide (5d) | MRSA | 18±0.20 µg/mL | biointerfaceresearch.com |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| Oroidin | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 32–128 μg/mL | mdpi.com |
The presence of bromine atoms on the pyrrole ring is a feature of many naturally occurring and synthetic bioactive compounds. nih.gov For example, the synthesis of bromine-rich pyrrole derivatives related to monodeoxypyoluteorin has been explored to study their antimicrobial activity. nih.gov SAR studies have suggested that halogen substitution (Cl or Br) at the C4 position of the pyrrole ring is closely associated with antibacterial activity. nih.gov Similarly, a 4-bromopyrrole derivative was found to have a high affinity for cannabinoid receptors, indicating the significant impact of the bromine substituent. escholarship.org While increased lipophilicity can be beneficial for cell penetration, it can also lead to liabilities such as poor aqueous solubility and increased metabolic clearance, requiring a careful balance for optimal drug design. nih.gov
Antifungal Activity of Pyrrole Derivatives
In addition to their antibacterial properties, pyrrole derivatives are also known for their antifungal activity. nih.govtandfonline.com Naturally occurring pyrrole compounds like pyrrolnitrin (B93353) and fludioxonil (B1672872) are recognized for their broad-spectrum antifungal activities. nih.gov
Synthetic pyrrole derivatives have also been extensively investigated for their potential as antifungal agents. researchgate.netnih.govtandfonline.com For instance, bromine-rich pyrrole derivatives related to monodeoxypyoluteorin have been synthesized and evaluated for their antifungal properties. nih.gov In one study, a series of newly synthesized pyrrole derivatives were screened against Aspergillus niger and Candida albicans, with some compounds showing potency equal to or greater than the reference drug Clotrimazole. researchgate.net Another study highlighted that certain synthesized pyrrole compounds exhibited the best effects on yeast (C. albicans) and filamentous fungi like Aspergillus fumigatus. tandfonline.com The antifungal activity of these compounds is often linked to the specific substitutions on the pyrrole ring, with a 4-hydroxyphenyl ring being identified as a promising pharmacophoric feature for activity against C. albicans. researchgate.net
Activity against Candida Species (C. albicans, C. tropicalis, C. parapsilosis)
Research into substituted pyrroles has identified them as promising antifungal agents. For instance, a study on the inhibition of Candida glabrata found that brominated pyrrole derivatives exhibited notable activity. nih.gov Specifically, compounds like methyl 2-(4-bromo-2-formyl-1H-pyrrol-1-yl)acetate were evaluated for their ability to inhibit yeast growth. nih.gov This suggests that the bromo-substitution on the pyrrole ring, a key feature of 2-bromo-1-(1H-pyrrol-2-yl)ethanone, could be a critical pharmacophore for antifungal effects.
Furthermore, a series of 2-acylhydrazino-5-arylpyrroles were synthesized and evaluated for their activity against Candida albicans and other non-albicans species. nih.gov Many of these compounds displayed potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL, demonstrating a higher potency than the standard drug fluconazole (B54011). nih.gov These findings highlight the importance of the 2-acyl group in conferring anti-Candida properties.
A study on novel pyrrolo[1,2-a]quinoline (B3350903) derivatives, which contain a fused pyrrole ring system, showed significant inhibitory potential against C. albicans. Several of these brominated quinoline (B57606) derivatives exhibited MICs as low as 0.4 µg/mL, a substantial improvement over the standard fluconazole at 30 µg/mL. nih.gov
Table 1: Antifungal Activity of Selected Pyrrole Derivatives against Candida albicans
| Compound Class | Specific Compound Example | MIC (µg/mL) vs. C. albicans | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinolines | BQ-06, BQ-07, BQ-08 | 0.4 | nih.gov |
| Pyrrolo[1,2-a]quinolines | BQ-01, BQ-03, BQ-05 | 0.8 | nih.gov |
| 2-Acylhydrazino-5-arylpyrroles | Various derivatives | 0.39-3.12 | nih.gov |
Antiviral Properties of Pyrrole Derivatives (e.g., HIV inhibition)
The pyrrole scaffold is a recurring motif in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Although specific anti-HIV data for this compound is not documented, the structural class of pyrrole derivatives has yielded promising lead compounds that target various stages of the HIV life cycle. nih.govnih.gov
Pyrrole-containing compounds have been recognized for their ability to inhibit HIV-1 reverse transcriptase. nih.gov More recently, fostemsavir, an entry inhibitor approved for clinical use, features a pyrrolopyridine ring in its structure. nih.gov This drug functions by binding to the gp120 subunit of the virus, thereby preventing its attachment to host CD4+ T cells. nih.gov
Research into pyrrolyl derivatives has also explored their potential as dual inhibitors of HIV-1 integrase and RNase H. nih.gov While some of these compounds showed micromolar inhibitory concentrations, their potency in cell-based assays was limited. nih.gov Nevertheless, the synthetic versatility of the pyrrolyl scaffold makes it an attractive starting point for designing novel anti-HIV agents with unique mechanisms of action. nih.gov
Antineoplastic/Anticancer Activities of Pyrrole Derivatives
The pyrrole ring is a privileged scaffold in the design of anticancer drugs, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines. nih.govnih.gov While the antineoplastic profile of this compound has not been specifically reported, related pyrrole derivatives have shown significant promise.
One study detailed the synthesis of two pyrrole derivatives, MI-1 (a chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) and D1 (a 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one), as inhibitors of key protein kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. nih.gov These compounds were found to induce apoptosis in malignant cells. nih.gov
The mechanisms of action for anticancer pyrrole derivatives are diverse and include:
Modulation of Bcl-2 family members: Triggering apoptosis through the intrinsic pathway. nih.gov
Inhibition of microtubule polymerization: Disrupting the cell cytoskeleton, which is a validated target for cancer therapy. nih.gov
Inhibition of Receptor Tyrosine Kinases (RTKs): Blocking signaling pathways that drive cell proliferation. nih.gov
Inhibition of CYP1 enzymes: Affecting the metabolism of carcinogens. nih.gov
Inhibition of Hypoxia-Inducible Factors (HIFs): Targeting the response of tumors to low-oxygen environments. nih.gov
Some 2-acylhydrazino-5-arylpyrrole derivatives, in addition to their antifungal properties, were also screened for cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (H-460), and central nervous system (SF-268) cancers, indicating the potential for dual-activity compounds. nih.gov
Anti-inflammatory, Analgesic, and Anticonvulsant Activities of Pyrrole Derivatives
The pyrrole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound is lacking, the broader class of 2-acylpyrrole derivatives has been explored for these activities.
Anti-inflammatory and Analgesic Activities: A class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group was evaluated for analgesic and anti-inflammatory properties. nih.gov One compound from this series demonstrated a potent anti-nociceptive profile in vivo, comparable to existing marketed drugs. nih.gov This highlights the potential of small functional groups on the pyrrole core to impart significant analgesic effects. nih.gov
More recently, novel pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which could offer a safer alternative to traditional NSAIDs. mdpi.comnih.gov For example, a pyrrole derivative, referred to as compound 2 in a study, emerged as a potent soybean LOX inhibitor with an IC50 of 7.5 μM. mdpi.comnih.gov
Anticonvulsant Activity: The search for new antiepileptic drugs has led to the investigation of various pyrrole-based structures. Studies on 1-acyl-2-pyrrolidinone derivatives, which are structurally related to GABA, have shown that these compounds possess anticonvulsant effects against picrotoxin-induced seizures. nih.gov Notably, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone were particularly active. nih.gov The proposed mechanism involves the release of GABA through hydrolysis of the acyl derivatives. nih.gov
Furthermore, in a study of pyrimidine (B1678525) derivatives, a compound containing a 4-bromophenyl substituent demonstrated the most potent anticonvulsant activity in a maximal electroshock-induced seizure model. japsonline.com This finding suggests that the presence of a bromine atom, as in this compound, can be a favorable feature for anticonvulsant action.
Drug Design and Discovery Strategies Incorporating Pyrrole Motifs
The versatility of the pyrrole scaffold makes it a prime candidate for modern drug design strategies aimed at developing more effective and targeted therapeutic agents.
Molecular Hybridization Approaches
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. hilarispublisher.commdpi.com This approach aims to create molecules with improved affinity, enhanced biological activity, and potentially dual or multi-target actions. hilarispublisher.commdpi.com
The pyrrole ring has been successfully used as a scaffold in molecular hybridization. For example, novel chloropyrrole derivatives were synthesized by incorporating common pharmacophores from pyoluteorin, a natural antimicrobial agent. nih.gov This strategy led to the development of compounds with potent antibacterial activity. nih.gov In another study, pyrrole-cinnamate hybrids were created to act as dual COX-2 and LOX inhibitors for inflammatory conditions. mdpi.comnih.gov These hybrids, such as compounds 5 and 6 from the study, showed a promising combination of in vitro inhibitory activities against both enzymes. mdpi.comnih.gov
In Silico ADMET Profiling and Drug-Likeness Assessment (for derivatives)
In the early stages of drug discovery, in silico computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.
For pyrrole derivatives, in silico methods are routinely applied. In the development of novel pyrrole-based COX-2/LOX inhibitors, computational tools were used to predict their ADMET properties and assess their drug-likeness based on criteria such as Lipinski's rule of five. mdpi.comnih.gov Similarly, in the design of new phthalazine (B143731) derivatives as VEGFR-2 inhibitors, in silico ADMET profiles were considered to select compounds with favorable characteristics compared to the established drug sorafenib. rsc.org These computational assessments are crucial for optimizing the pyrrole scaffold to yield drug candidates with improved bioavailability and reduced toxicity. nih.govmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| methyl 2-(4-bromo-2-formyl-1H-pyrrol-1-yl)acetate |
| Fluconazole |
| Fostemsavir |
| MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) |
| D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one) |
| 1-decanoyl-2-pyrrolidinone |
| 1-dodecanoyl-2-pyrrolidinone |
| Pyoluteorin |
Future Perspectives and Research Directions
Development of Novel Synthetic Routes to 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to this compound. Current methods often rely on traditional bromination of 2-acetylpyrrole (B92022), which may involve harsh reagents and generate significant waste. The exploration of greener synthetic pathways is a key area of interest. nih.gov This includes the use of milder brominating agents, catalytic processes to improve atom economy, and the potential for one-pot syntheses from simple pyrrole (B145914) precursors. nih.gov Furthermore, microwave-assisted organic synthesis could offer a rapid and energy-efficient alternative to conventional heating methods for the production of this compound. The development of such novel routes will be crucial for making this important building block more accessible and environmentally friendly to produce.
Exploration of New Chemical Transformations and Reactivity Pathways
The inherent reactivity of this compound provides a fertile ground for the exploration of new chemical transformations. The α-bromo ketone moiety is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Future studies could delve into less explored reactions, such as its use in multicomponent reactions to rapidly build molecular complexity. Moreover, the pyrrole ring itself can undergo various electrophilic substitution reactions, and the interplay between the reactivity of the ring and the side chain presents an interesting area for investigation. Researchers may also explore the potential of this compound in transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Design and Synthesis of Advanced Pyrrole-Based Architectures
As a versatile building block, this compound is expected to play a significant role in the design and synthesis of advanced pyrrole-based architectures. Its ability to react at two distinct sites allows for its incorporation into complex molecular frameworks, including macrocycles and polymers. Future research could focus on utilizing this compound to construct novel conjugated polymers with interesting electronic and optical properties for applications in materials science. Additionally, its use in the synthesis of fused heterocyclic systems, by forming new rings involving both the pyrrole nitrogen and the side chain, could lead to the discovery of novel scaffolds with unique biological activities.
Deeper Mechanistic Studies in Medicinal Chemistry Contexts
The pyrrole moiety is a common feature in many biologically active compounds and pharmaceuticals. nih.gov Given that this compound is a precursor to a variety of pyrrole derivatives, deeper mechanistic studies into the biological activity of its downstream products are warranted. Future research should aim to understand how the structural features derived from this building block influence interactions with biological targets. For instance, investigations could focus on the mechanism of action of novel enzyme inhibitors or receptor ligands synthesized from this starting material. Such studies will be crucial for the rational design of more potent and selective therapeutic agents.
Computational Design of Pyrrole Derivatives with Enhanced Biological Profiles
Computational chemistry and molecular modeling will be invaluable tools in guiding the future design of novel pyrrole derivatives with enhanced biological profiles, starting from this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their biological activities, providing insights for the design of more potent compounds. nih.gov Molecular docking simulations can be used to predict the binding modes of these derivatives with specific biological targets, aiding in the optimization of their interactions. This in silico approach will help to prioritize synthetic targets and accelerate the discovery of new drug candidates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-1-(1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bromination of 1-(1H-pyrrol-2-yl)ethanone using bromine in solvents like acetic acid or dichloromethane. Room temperature or mild heating (30–50°C) optimizes reaction completion. Yield depends on stoichiometric control of bromine and solvent polarity. Impurities are minimized by post-reaction washes with sodium bicarbonate and sodium thiosulfate .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetic acid or DCM |
| Temperature | 25–50°C |
| Bromine Equivalents | 1.0–1.2 |
Q. What nucleophilic substitution reactions are feasible with this compound, and how are they monitored?
- Methodology : The bromine atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols). Reactions are typically conducted in polar aprotic solvents (DMSO, DMF) with bases like NaH. Progress is tracked via TLC or HPLC, and products are characterized by H NMR and LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular structure, while NMR (H, C) confirms purity and functional groups. IR spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm. Mass spectrometry validates molecular weight (188.024 g/mol) .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability without compromising purity?
- Methodology : Continuous flow reactors enhance efficiency by maintaining precise temperature and reagent mixing. Solvent selection (e.g., greener alternatives like ethyl acetate) reduces environmental impact. Automated quenching and extraction systems improve reproducibility .
- Challenges : Scaling batch processes may introduce side reactions; inline FTIR monitoring mitigates this .
Q. What mechanistic insights explain contradictory outcomes in reduction reactions of this compound?
- Methodology : Reductions with NaBH or LiAlH yield alcohols, but competing elimination pathways occur under acidic conditions. Kinetic studies (varying temperature/pH) and deuterium labeling clarify dominant pathways. Failed reductions (e.g., using SnCl) are attributed to insufficient hydride donor strength .
Q. How do steric and electronic effects influence regioselectivity in substitution reactions?
- Methodology : Computational DFT calculations map electron density at reactive sites. Pyrrole’s π-system directs nucleophilic attack to the carbonyl-adjacent carbon. Steric hindrance from substituents is modeled using molecular docking software .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology : Bioactivity assays (e.g., antimicrobial MIC tests) require standardized protocols (pH, inoculum size). Contradictions arise from impurity interference; orthogonal purification (HPLC, recrystallization) ensures compound integrity. Meta-analyses of ADME data (e.g., logP, solubility) reconcile pharmacokinetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
